molecular formula C7H9N5O B1289268 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 900319-17-7

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B1289268
CAS No.: 900319-17-7
M. Wt: 179.18 g/mol
InChI Key: LDSSGWXLXBRTKI-UHFFFAOYSA-N
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Description

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for industrial applications due to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a CDK2 inhibitor makes it particularly valuable in cancer research and therapy.

Properties

IUPAC Name

6-amino-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSSGWXLXBRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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